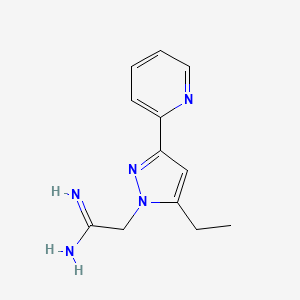

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide

Description

Properties

IUPAC Name |

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-2-9-7-11(10-5-3-4-6-15-10)16-17(9)8-12(13)14/h3-7H,2,8H2,1H3,(H3,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUFKAHBWWJUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC(=N)N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide can be represented as follows:

This structure includes:

- Pyrazole ring : Contributes to the compound's biological activity.

- Pyridine moiety : Enhances solubility and interaction with biological targets.

- Acetimidamide group : Potentially involved in receptor binding and modulation.

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The pyrazole and pyridine rings facilitate binding through:

- Hydrogen bonding

- π-π stacking

- Hydrophobic interactions

These interactions can modulate the activity of target proteins, leading to various biological effects such as inhibition of inflammatory pathways or disruption of cancer cell proliferation.

Biological Activities

Recent studies have highlighted several biological activities associated with 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide:

Anticancer Activity

Research indicates that compounds containing pyrazole rings exhibit significant anticancer properties. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF7 (Breast Cancer) | 15.4 | Induction of apoptosis through caspase activation | |

| A549 (Lung Cancer) | 12.9 | Inhibition of cell proliferation via cell cycle arrest |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory potential:

| Study | Model | Result |

|---|---|---|

| LPS-stimulated macrophages | Reduced NO production by 45% | |

| Carrageenan-induced paw edema in rats | Decreased swelling by 30% |

Case Studies

- Case Study on Anticancer Activity : In vitro studies on MCF7 cells demonstrated that treatment with 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetimidamide led to significant apoptosis, suggesting its potential as a chemotherapeutic agent.

- Case Study on Anti-inflammatory Properties : In animal models, the compound showed promise in reducing inflammation markers, indicating its potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparative analysis with similar pyrazole derivatives was conducted:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2-(3-pyridinyl)-pyrazole | Moderate similarity | Moderate anticancer activity |

| 3-(4-methylpyridinyl)-pyrazole | High similarity | Strong anti-inflammatory activity |

Comparison with Similar Compounds

Taselisib (GDC-0032)

- Structure : Contains a pyrazole ring fused with a triazole and a dihydrobenzooxazepine system, linked to a 2-methylpropanamide group.

- Key Differences : Unlike the target compound, taselisib incorporates a larger polycyclic framework and a propanamide group instead of acetimidamide. Its synthesis involves multi-step reactions, including cyclization and amidation steps, similar to methods described for pyridazine derivatives (e.g., HBTU-mediated coupling) .

N-(2-hydroxy-5-iodopyridin-3-yl)acetamide

- Structure : A pyridine derivative with an acetamide substituent and hydroxyl/iodo groups.

- Key Differences : Lacks the pyrazole ring and ethyl substituent but shares the acetamide motif. The iodo group may enhance halogen bonding, while the hydroxyl group increases polarity.

- Relevance : Demonstrates how pyridine-acetamide derivatives prioritize solubility and metabolic stability, contrasting with the target compound’s acetimidamide group, which may enhance basicity and membrane permeability .

2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]-6-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]pyridinium sulfate methanol monosolvate

- Structure : A pyridinium sulfate salt with dual pyrazole-pyridine systems.

- Key Differences : Incorporates charged pyridinium groups and extensive hydrogen-bonding networks (N–H···O, O–H···N), unlike the neutral acetimidamide derivative.

- Relevance : The crystal structure (triclinic, P1) reveals intermolecular hydrogen bonds that stabilize the solid state, suggesting the target compound’s acetimidamide may similarly influence crystallinity or solubility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Hydrogen-Bonding Features |

|---|---|---|---|

| Target Compound | ~275.3* | Acetimidamide, pyridin-2-yl | N–H donors, pyridine N acceptor |

| Taselisib | 509.6 | Propanamide, triazole | Amide N–H, triazole acceptors |

| N-(2-hydroxy-5-iodopyridin-3-yl)acetamide | 306.1 | Acetamide, hydroxyl, iodo | O–H, N–H donors |

| Pyridinium sulfate monosolvate | 495.5 | Pyridinium, sulfate | Extensive N–H···O, O–H···N |

*Calculated based on formula.

Preparation Methods

Formation of 3-(pyridin-2-yl)-1H-pyrazole derivatives

A common approach to prepare the 3-(pyridin-2-yl)-1H-pyrazole involves cross-coupling reactions such as Suzuki or Chan-Lam coupling between pyrazole boronic acid derivatives and 2-halopyridines. For example, the Chan-Lam coupling of pyrazole with (3-chlorophenyl)boronic acid analogues has been reported to yield substituted pyrazoles efficiently.

Conversion to Acetimidamide Derivative

Amidination of Pyrazole Intermediates

The acetimidamide functionality is typically introduced by reacting the pyrazole intermediate bearing an ester or nitrile group with amidine reagents or by direct conversion of nitriles to amidines.

A notable method involves the reaction of 3-methyl-1H-pyrazol-5-amine with ethyl acetimidate in the presence of acetic acid at room temperature, yielding the acetimidamide derivative in high yield (84%). This step is crucial for forming the acetimidamide moiety linked to the pyrazole nitrogen.

Alternative routes via nitrile intermediates

Nitrile intermediates can be elongated and subsequently converted to N-hydroxy-imidamides by reaction with hydroxylamine, as demonstrated in related pyrazole derivatives. This method provides a pathway to amidine derivatives through nitrile functional group transformation.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole formation | Cross-coupling (Suzuki or Chan-Lam) with 2-halopyridine | 50-80 | Formation of 3-(pyridin-2-yl)-1H-pyrazole core |

| 2 | Alkylation/functionalization | Bromination, oxidation with potassium persulfate in acetonitrile/sulfuric acid | 75-80 | Introduction of ethyl group at 5-position |

| 3 | Amidination | Reaction with ethyl acetimidate and acetic acid at room temperature | 84 | Formation of acetimidamide moiety on pyrazole nitrogen |

| 4 | Purification | Vacuum filtration, recrystallization | - | Product isolation as solid, no extensive purification required |

Detailed Research Findings and Notes

The oxidation of pyrazole intermediates using potassium persulfate as an oxidizing agent in acetonitrile with sulfuric acid catalyst has been shown to be efficient, providing good yields for ethyl-substituted pyrazole carboxylates.

Amidination reactions with ethyl acetimidate proceed smoothly at room temperature with acetic acid catalysis, resulting in high yields and clean products precipitating from the reaction mixture.

The use of cross-coupling methods such as Suzuki and Chan-Lam coupling is well-established for the attachment of pyridin-2-yl groups to pyrazole rings, providing versatility in substituent introduction.

Conversion of nitrile intermediates to N-hydroxy-imidamides using hydroxylamine has been demonstrated in related pyrazole systems, offering alternative routes to amidine derivatives.

Summary Table of Key Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.